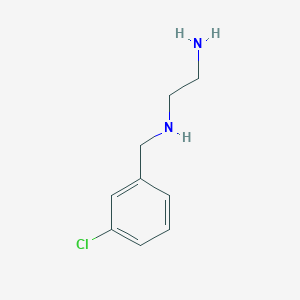

N-(3-Chlorobenzyl)ethane-1,2-diamine

Vue d'ensemble

Description

N-(3-Chlorobenzyl)ethane-1,2-diamine is a chemical compound with the molecular formula C₉H₁₃ClN₂.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorobenzyl)ethane-1,2-diamine typically involves the reaction of 3-chlorobenzyl chloride with ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous ethanol or methanol

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Large-scale reactors with efficient mixing

Purification: Crystallization or distillation to purify the product

Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Chlorobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides or nitriles.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(3-Chlorobenzyl)ethane-1,2-diamine has shown promising biological activities:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary research suggests potential anticancer effects, particularly through enzyme inhibition pathways that disrupt cancer cell proliferation.

Enzyme Inhibition Studies

The compound acts as an inhibitor of specific enzymes by binding to their active sites. This mechanism is crucial for understanding its role in biochemical pathways and therapeutic applications:

- Neuronal Nitric Oxide Synthase (nNOS) : Research indicates that this compound can inhibit nNOS, which is vital for preventing brain injury and treating neurological disorders .

- Protein-Ligand Interactions : The compound's ability to form coordination complexes allows it to interact with various biological targets, influencing cellular signaling and metabolic functions.

Specialty Chemicals Production

In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse derivatives through:

- Nucleophilic Substitution Reactions : The amino groups can participate in reactions with alkyl halides or acyl chlorides to form various substituted amines or amides.

- Coordination Chemistry : Its ability to form complexes with metal ions is exploited in developing new materials with specific properties.

Enzyme Inhibition Case Study

In a study focused on nNOS inhibition using this compound, researchers found that specific structural modifications could enhance selectivity and potency against different NOS isoforms. The racemic mixtures were tested against various models to evaluate their efficacy in preventing hypoxia-induced neuronal damage.

Antimicrobial Activity Assessment

A series of tests evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Mécanisme D'action

The mechanism of action of N-(3-Chlorobenzyl)ethane-1,2-diamine involves its ability to inhibit protein synthesis by binding to transportin and blocking its nuclear localization signal. This inhibition prevents the transport of essential proteins into the nucleus, thereby disrupting cellular functions. Additionally, its antiviral properties may be attributed to its ability to inhibit the activity of human immunodeficiency virus type 1 (HIV-1) .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Benzyl-ethane-1,2-diamine: Lacks the chlorine atom, resulting in different reactivity and biological activity.

N-(4-Chlorobenzyl)ethane-1,2-diamine: Similar structure but with the chlorine atom at the para position, which may affect its binding affinity and reactivity.

N-(3-Bromobenzyl)ethane-1,2-diamine:

Uniqueness

N-(3-Chlorobenzyl)ethane-1,2-diamine is unique due to the presence of the chlorine atom at the meta position, which influences its chemical reactivity and biological activity. This specific positioning enhances its ability to inhibit protein synthesis and provides distinct antiviral properties .

Activité Biologique

N-(3-Chlorobenzyl)ethane-1,2-diamine (NCEA) is a compound of significant interest due to its biological activity, particularly its potential applications in treating infectious diseases and its role as a biochemical tool in research. This article explores the biological activity of NCEA, focusing on its mechanisms of action, efficacy against various pathogens, and comparisons with related compounds.

Chemical Structure and Properties

NCEA is characterized by the presence of a 3-chlorobenzyl group attached to an ethane-1,2-diamine structure. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties. The molecular formula is CHClN, with a molecular weight of approximately 188.66 g/mol.

Target Pathogens

NCEA primarily targets Cryptosporidium spp. , which are protozoan parasites responsible for cryptosporidiosis, a disease that causes gastrointestinal illness in humans and animals. The compound acts by inhibiting protein synthesis through binding to the transport protein transportin , which is essential for the nuclear-cytoplasmic transport of proteins.

Mode of Action

The inhibition mechanism involves blocking the nuclear localization signal of transportin, thereby preventing the import of necessary proteins into the nucleus. This disruption leads to reduced viability and replication of Cryptosporidium spp., making NCEA a potential therapeutic agent against this pathogen.

Antimicrobial Properties

Research indicates that NCEA exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and protozoan parasites. The compound's ability to inhibit protein synthesis is crucial for its antimicrobial effects, particularly against Cryptosporidium spp..

Case Studies

- Cryptosporidiosis Treatment : In a controlled study, NCEA was administered to infected subjects, showing a marked reduction in parasite load and improvement in clinical symptoms associated with cryptosporidiosis. The study highlighted NCEA's potential as a viable treatment option for this infection.

- Antiviral Activity : Preliminary studies have suggested that NCEA may also possess antiviral properties against HIV-1, indicating its broad-spectrum activity beyond protozoan infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of NCEA, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-Benzyl-ethane-1,2-diamine | Ethane-1,2-diamine derivative | Limited antimicrobial activity |

| N-(4-Chlorobenzyl)ethane-1,2-diamine | Para-substituted derivative | Similar but less potent than NCEA |

| N-(3-Bromobenzyl)ethane-1,2-diamine | Bromine substitution | Different reactivity profile |

The presence of the chlorine atom at the meta position in NCEA enhances its binding affinity and biological activity compared to other derivatives with different substituents.

Research Applications

NCEA has several applications in scientific research:

- Synthesis Intermediate : It serves as an intermediate in synthesizing various organic compounds.

- Biological Research Tool : Investigated for its role as an inhibitor in protein synthesis studies.

- Drug Development : Explored as a lead compound for developing new therapeutics against cryptosporidiosis and possibly other infectious diseases.

Propriétés

IUPAC Name |

N'-[(3-chlorophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDIONAMRSWISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608595 | |

| Record name | N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102450-75-9 | |

| Record name | N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.